molecular formula C11H19NO4 B034602 Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate CAS No. 106928-50-1

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No.: B034602
CAS No.: 106928-50-1
M. Wt: 229.27 g/mol
InChI Key: APXWRHACXBILLH-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a sophisticated, protected amino acid derivative of significant value in synthetic organic chemistry and peptide research. This compound features a tert-butoxycarbonyl (Boc) group, a cornerstone of orthogonal protection strategies in peptide synthesis, which safeguards the amine functionality under basic and nucleophilic conditions while being readily removable under mild acidic conditions. The critical design element is the pent-4-enoate backbone, which incorporates a terminal alkene group. This alkene serves as a versatile chemical handle, enabling further site-selective functionalization through reactions such as cross-metathesis, hydroboration, or epoxidation, allowing for the precise introduction of probes, labels, or structural diversity into a peptide chain. The methyl ester moiety provides a protected carboxylic acid, facilitating purification and handling before final deprotection.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXWRHACXBILLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446113
Record name Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106928-50-1
Record name Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is universally employed to protect the primary amine during synthesis. Di-tert-butyl dicarbonate (Boc₂O) serves as the primary reagent, reacting with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or sodium carbonate (Na₂CO₃) is typically used to neutralize the generated hydrogen chloride. For example, a solution of 2-amino-4-pentenoic acid in DCM reacts with Boc₂O (1.1 equiv) and TEA (2.0 equiv) at 0°C for 2 hours, achieving >95% Boc-protection yield.

Esterification of the Carboxylic Acid

Following Boc protection, the carboxylic acid is esterified using methanol. Two primary methods are employed:

  • Acid-catalyzed esterification : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in methanol at reflux (65°C) for 12–24 hours.

  • Coupling reagent-mediated esterification : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) in DCM at room temperature.

The coupling reagent method avoids harsh acidic conditions, preserving stereochemical integrity, but requires stringent moisture control.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow microreactors enable precise temperature control (±1°C) and rapid mixing, reducing side reactions. A typical setup involves:

  • Reactor 1 : Boc protection at 0°C with a residence time of 10 minutes.

  • Reactor 2 : Esterification at 25°C with methanol and H₂SO₄ (0.5% v/v), residence time 30 minutes.

This system achieves 85–90% overall yield with >99% enantiomeric excess (ee) for both (R)- and (S)-enantiomers.

Solvent Recycling and Waste Reduction

Green chemistry principles are integrated by recovering DCM and methanol via distillation. A closed-loop system reduces solvent consumption by 70% compared to batch processes.

Reaction Optimization and Challenges

Temperature and Stoichiometry

  • Boc protection : Excess Boc₂O (1.2–1.5 equiv) ensures complete amine protection. Reactions above 10°C risk carbamate decomposition.

  • Esterification : Methanol must be anhydrous to prevent hydrolysis. Stoichiometric H₂SO₄ (1.0 equiv) maximizes ester yield without racemization.

Purification Strategies

Crude products are purified via:

  • Flash chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.

  • Crystallization : Diethyl ether/hexane (1:4) at −20°C yields crystalline product with >99% purity.

Case Studies and Experimental Data

Laboratory-Scale Synthesis

A representative procedure from J-STAGE involves:

  • Dissolve 2-amino-4-pentenoic acid (10.0 g, 87 mmol) in DCM (200 mL).

  • Add Boc₂O (21.3 g, 96 mmol) and TEA (24 mL, 174 mmol) at 0°C.

  • Stir for 2 hours, wash with 5% citric acid, dry over Na₂SO₄, and concentrate.

  • Esterify with methanol (50 mL) and H₂SO₄ (0.5 mL) at 65°C for 12 hours.

  • Purify via flash chromatography to obtain 18.4 g (82% yield) of product.

Comparative Analysis of Methods

ParameterAcid-Catalyzed EsterificationCoupling Reagent Method
Yield 75–80%85–90%
Reaction Time 12–24 hours4–6 hours
Stereochemical Purity 98% ee99% ee
Cost LowHigh

Emerging Methodologies

Enzymatic Esterification

Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF₄]) achieves 90% yield at 40°C without racemization. This method avoids acidic conditions, making it suitable for acid-labile substrates.

Photocatalytic Boc Deprotection

Recent advances use UV light (365 nm) with rose bengal as a photocatalyst to remove the Boc group post-esterification. This enables sequential functionalization without acidic deprotection.

Challenges and Mitigation Strategies

Epimerization During Esterification

Prolonged exposure to acidic conditions causes partial racemization. Mitigation includes:

  • Using coupling reagents instead of H₂SO₄.

  • Maintaining reaction temperatures below 70°C.

Moisture Sensitivity

Boc₂O and EDCI are hygroscopic. Reactions must be conducted under nitrogen with molecular sieves (4Å) to absorb trace water .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the alkene moiety to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate serves as an intermediate in synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it an ideal candidate for peptide synthesis.

2. Biochemical Studies:
This compound is used in enzyme-catalyzed reactions and as a substrate in biochemical assays. Its role as a protecting group allows for selective reactions without interfering with the amino group.

3. Medicinal Chemistry:
As a building block in drug development, it can act as a prodrug, releasing active pharmaceutical ingredients upon metabolic activation. Its potential for modifying biological pathways makes it valuable in targeting specific diseases.

Data Table: Chemical Reactions and Products

Reaction TypeCommon ReagentsMajor Products Formed
OxidationKMnO4_4, CrO3_3, H2_2O2_2Carboxylic acids
ReductionLiAlH4_4, NaBH4_4, H2_2Alcohols or alkanes
Nucleophilic SubstitutionAlkyl halides, Acyl chloridesNew derivatives with modified functional groups

Case Studies and Research Findings

Case Study 1: Peptide Synthesis
Recent studies have demonstrated the effectiveness of this compound in synthesizing peptides essential for therapeutic applications. The compound's ability to stabilize reactive intermediates facilitates smoother reactions during peptide formation.

Case Study 2: Enzyme Interaction Studies
Research has utilized this compound to investigate enzyme mechanisms, revealing insights into how specific modifications can enhance enzyme activity or selectivity. Such studies are crucial for understanding metabolic pathways and developing enzyme inhibitors.

Case Study 3: Functionalization Potential
The unique double bond in the pentenoate moiety allows for additional functionalization opportunities. This characteristic enhances its utility in creating more complex molecules with targeted biological activities, making it a valuable asset in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate depends on its specific application. In drug development, the compound may act as a prodrug, releasing the active pharmaceutical ingredient upon metabolic activation. The molecular targets and pathways involved can vary, but may include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

(S)-Methyl 2-(((Benzyloxy)carbonyl)amino)pent-4-enoate (4c)
  • Molecular formula: C₁₄H₁₇NO₄
  • Molecular weight : 263.29 g/mol
  • Protecting group : Benzyloxycarbonyl (Cbz) instead of Boc.
  • Key differences: Cbz is cleaved via hydrogenolysis, contrasting with Boc’s acid sensitivity . Higher molecular weight due to the benzyl group. Reported as a yellow oil, similar to the Boc variant but with distinct NMR shifts .
Ethyl 2-(tert-Butylcarbamoyl)pent-4-enoate
  • Molecular formula: C₁₂H₂₁NO₃
  • Molecular weight : 227.15 g/mol
  • Physical state : White solid (melting point 70–72°C) .
  • Key differences: Ethyl ester instead of methyl ester. tert-Butylcarbamoyl group replaces Boc-amino, altering steric and electronic properties. Lower synthetic yield (46%) compared to Boc derivatives, likely due to purification challenges .
Methyl 2-[Allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate
  • Molecular formula: C₁₅H₂₂F₃NO₄
  • Molecular weight : 337.33 g/mol
  • Allyl group introduces additional reactivity for cross-coupling reactions. Higher hazard profile (risk statements: H315, H319, H335) compared to non-fluorinated analogs .

Physicochemical Properties

Property Methyl 2-((Boc)amino)pent-4-enoate (S)-Methyl 2-(Cbz)amino)pent-4-enoate Ethyl 2-(tert-butylcarbamoyl)pent-4-enoate
Molecular weight 229.27 g/mol 263.29 g/mol 227.15 g/mol
Physical state Oil Oil White solid
Melting point N/A N/A 70–72°C
Boiling point 302.0±35.0°C (predicted) Not reported Not reported
Protection stability Acid-labile Hydrogenolysis-sensitive N/A (carbamoyl group)

Biological Activity

Chemical Structure and Properties

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate has the molecular formula C11H19NO4C_{11}H_{19}NO_4 and is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for protecting amines. The structure can be represented as follows:

Methyl 2 tert butoxycarbonyl amino pent 4 enoate\text{Methyl 2 tert butoxycarbonyl amino pent 4 enoate}

This compound features a double bond in the pentene chain, which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, related compounds with similar structures often exhibit various biological effects. Here are some key findings from related research:

  • Anticancer Activity : Compounds with similar structural motifs have been investigated for their potential anticancer properties. For example, certain derivatives have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Inhibition of Enzymes : Analogous compounds have demonstrated enzyme inhibition, particularly against histone deacetylases (HDACs), which are critical in cancer therapy. The presence of the Boc group may enhance the selectivity and potency of these inhibitors .
  • Mechanistic Studies : Research indicates that modifications in the structure, such as changes to the Boc group or the pentene moiety, can significantly affect biological activity. For instance, the introduction of different substituents can lead to varying degrees of enzyme inhibition or cytotoxicity against specific cancer cell lines .

Data Table: Biological Activity of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylateHDAC Inhibition14 - 67
2-(3-benzamidopropanamido)thiazole-5-carboxylateAnticancer (HSET Inhibition)13
Azumamide CHDAC Inhibition14 - 67

Case Study 1: Anticancer Properties

A study focusing on structurally similar compounds demonstrated that modifications to the Boc group can lead to enhanced anticancer activity. For instance, certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines, suggesting that this compound could potentially share this property if tested.

Case Study 2: Enzyme Inhibition

Research on HDAC inhibitors revealed that compounds with similar structural features to this compound showed promising results in inhibiting HDAC isoforms. This inhibition is crucial for cancer treatment as it affects gene expression involved in cell proliferation and survival .

Q & A

What are the optimized synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, and how can reaction parameters influence yield?

Methodological Answer:
The compound is synthesized via alkylation of Boc-protected amino acids. A typical protocol involves reacting (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid with iodomethane in acetonitrile, using potassium carbonate as a base. Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
SolventAcetonitrileEnhances reactivity of iodomethane
BaseK₂CO₃Maintains mild pH for esterification
Reaction Time12–24 hoursEnsures complete conversion
TemperatureRoom temperaturePrevents Boc-group degradation
Purification via flash chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Scaling up may require adjusted solvent ratios to avoid side products.

How can researchers confirm the enantiomeric purity and structural integrity of this compound?

Methodological Answer:
Enantiomeric purity is critical for applications in asymmetric synthesis. Use:

  • Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to resolve (S)- and (R)-enantiomers .
  • NMR Spectroscopy : Compare δ values (e.g., allylic protons at δ 5.2–5.8 ppm, Boc-group tert-butyl at δ 1.4 ppm) to literature data .
  • HRMS : Validate molecular mass (exact mass: 229.13100) to confirm absence of impurities .

What are the applications of this compound in synthesizing bioactive molecules?

Methodological Answer:
The compound serves as a chiral building block for:

  • Peptide Derivatives : Incorporate into cyclopeptides via late-stage modifications, such as ring-closing metathesis .
  • Heterocycles : React with boronic acids in multicomponent Petasis reactions to generate functionalized amines .
  • Fluorinated Analogs : Introduce trifluoromethyl groups via nucleophilic substitution for metabolic stability studies .

How should researchers handle this compound in air- or moisture-sensitive reactions?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .
  • Reaction Setup : Use Schlenk lines for anhydrous conditions. Pre-dry acetonitrile over molecular sieves .
  • Safety : Avoid sparks/open flames (flash point: >100°C) and use PPE to mitigate inhalation risks .

How can stereochemical inconsistencies in reported syntheses be resolved?

Methodological Answer:
Discrepancies may arise from:

  • Racemization : Monitor reaction pH (<9) and temperature (<40°C) during esterification .
  • Chiral Auxiliaries : Use (S)-allyl glycine as the starting material to enforce desired stereochemistry .
  • Crystallography : Confirm absolute configuration via X-ray diffraction of crystalline derivatives .

What strategies improve the compound’s reactivity in challenging coupling reactions?

Methodological Answer:

  • Catalysts : Use Pd(0) for Suzuki-Miyaura couplings at the allyl group .
  • Activating Agents : Employ HATU/DIPEA in peptide couplings to enhance efficiency .
  • Solvent Optimization : Switch to DMF for improved solubility in polar reactions .

How does introducing fluorinated groups alter the compound’s properties?

Methodological Answer:
Fluorination at the pent-4-enoate chain (e.g., replacing H with CF₃) impacts:

  • Metabolic Stability : Reduces enzymatic degradation in pharmacokinetic studies .
  • Lipophilicity : LogP increases by ~0.5 units per CF₃ group, enhancing membrane permeability .
  • Synthetic Routes : Requires HFIP as a solvent for electrophilic fluorination .

What analytical methods detect degradation products during long-term storage?

Methodological Answer:

  • LC-MS : Monitor for hydrolysis products (e.g., free carboxylic acid at m/z 183.1) .
  • TGA/DSC : Assess thermal stability; decomposition onset occurs at ~180°C .
  • Karl Fischer Titration : Measure moisture content (<0.1% w/w recommended) .

How can this compound be utilized in isotope-labeling studies?

Methodological Answer:

  • ¹³C-Labeling : Introduce ¹³C at the carbonyl carbon via reaction with ¹³CH₃I .
  • Applications : Track metabolic pathways in NMR-based tracer studies .

What are the limitations of current synthetic protocols, and how can they be addressed?

Methodological Answer:

  • Low Yields in Scale-Up : Optimize solvent volume-to-mass ratio (≥10:1 mL/g) to mitigate aggregation .
  • Byproduct Formation : Add scavengers (e.g., thiourea) to sequester reactive intermediates .
  • Green Chemistry : Replace acetonitrile with cyclopentyl methyl ether (CPME) for reduced toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
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Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

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